(E)-3-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)prop-2-enamide
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Overview
Description
3-(4-fluorophenyl)-N-(6-methoxy-3-pyridinyl)-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Scientific Research Applications
Discovery and Development of Inhibitors
One significant application of similar compounds to (E)-3-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)prop-2-enamide is in the discovery and development of selective kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown potent activity as Met kinase inhibitors. This discovery led to the development of compounds with favorable pharmacokinetic and safety profiles for clinical trials in cancer treatment (Schroeder et al., 2009).
Synthesis of Potent Muscle Relaxants
Another application area is in the synthesis of muscle relaxants. Analogues derived from similar chemical structures have led to potent, centrally acting muscle relaxants with additional antiinflammatory and analgesic activities. This synthesis approach has been valuable for generating compounds with enhanced biological activities and for advancing them into clinical trials (Musso et al., 2003).
Hepatoprotective Activities
Compounds structurally related to (E)-3-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)prop-2-enamide have demonstrated hepatoprotective activities. Phenolic amides isolated from Tribuli Fructus, similar in structure, have shown significant protective effects against cytotoxicity in liver cells (Byun et al., 2010).
Fluorescence and Binding Studies
These compounds are also used in fluorescence studies, particularly in binding interactions with biological molecules like bovine serum albumin. This research aids in understanding the pharmacokinetics and interaction dynamics of similar compounds in biological systems (Meng et al., 2012).
properties
Product Name |
(E)-3-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)prop-2-enamide |
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Molecular Formula |
C15H13FN2O2 |
Molecular Weight |
272.27 g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C15H13FN2O2/c1-20-15-9-7-13(10-17-15)18-14(19)8-4-11-2-5-12(16)6-3-11/h2-10H,1H3,(H,18,19)/b8-4+ |
InChI Key |
UTOMCTTWLQIFBA-XBXARRHUSA-N |
Isomeric SMILES |
COC1=NC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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